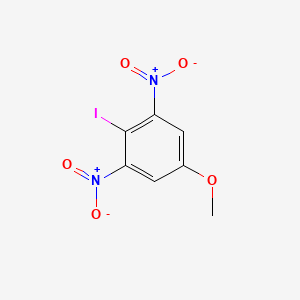
2-Iodo-5-methoxy-1,3-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-5-methoxy-1,3-dinitrobenzene is an aromatic compound characterized by the presence of iodine, methoxy, and two nitro groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methoxy-1,3-dinitrobenzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of methoxybenzene to introduce nitro groups at the desired positions. This is followed by the iodination of the nitro-substituted benzene ring. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and iodine with a suitable oxidizing agent for iodination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the involvement of hazardous reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-5-methoxy-1,3-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid for nitro group reduction.
Oxidation: Potassium permanganate for methoxy group oxidation.
Coupling: Palladium catalysts for Suzuki coupling.
Major Products:
Reduction: 2-Iodo-5-methoxy-1,3-diaminobenzene.
Oxidation: 2-Iodo-5-carboxy-1,3-dinitrobenzene.
Coupling: Biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Iodo-5-methoxy-1,3-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, stains, and indicators.
Wirkmechanismus
The mechanism of action of 2-Iodo-5-methoxy-1,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-3,5-dinitrobenzene: Similar structure but lacks the methoxy group.
2-Iodo-1,3,5-trinitrobenzene: Contains an additional nitro group compared to 2-Iodo-5-methoxy-1,3-dinitrobenzene.
Uniqueness: The methoxy group can influence the electronic properties of the benzene ring, making it more reactive towards electrophilic substitution .
Eigenschaften
CAS-Nummer |
89677-78-1 |
|---|---|
Molekularformel |
C7H5IN2O5 |
Molekulargewicht |
324.03 g/mol |
IUPAC-Name |
2-iodo-5-methoxy-1,3-dinitrobenzene |
InChI |
InChI=1S/C7H5IN2O5/c1-15-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,1H3 |
InChI-Schlüssel |
PKBGJAOYYBZPBH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)

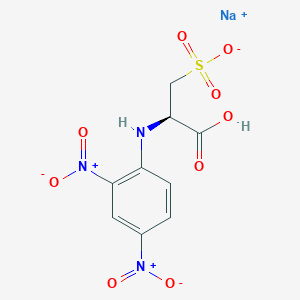
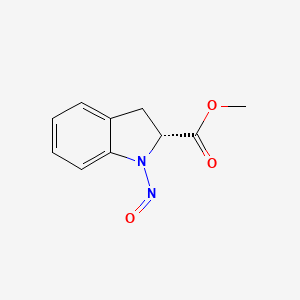
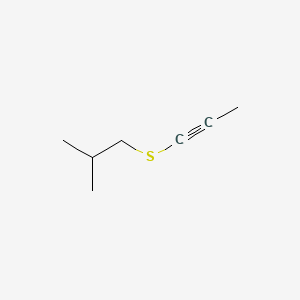



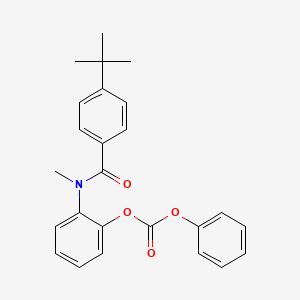
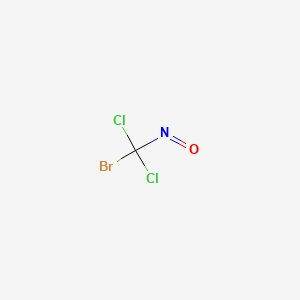
![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)
